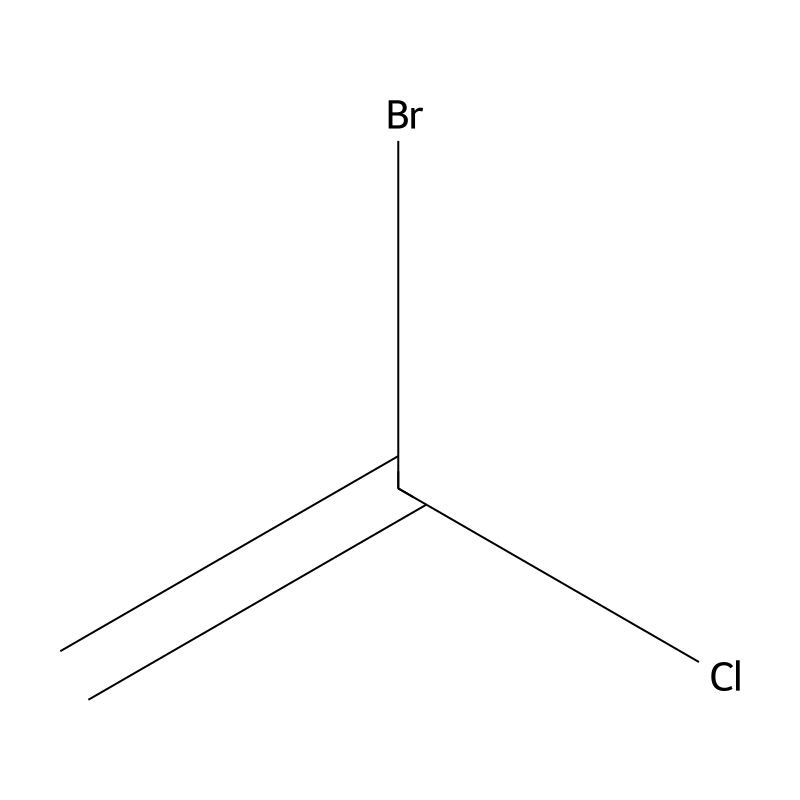Ethene, 1-bromo-1-chloro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethene, 1-bromo-1-chloro- is an organic compound with the molecular formula and a molecular weight of approximately 141.39 g/mol. Its structure features a double bond between the two carbon atoms, with one bromine and one chlorine atom attached to the same carbon atom, making it a member of the haloalkene family. The compound is characterized by its IUPAC name, 1-bromo-1-chloroethene, and can be represented by the SMILES notation "ClC(Br)=C" and the InChI key "DQIRHMDFDOXWHX-UHFFFAOYSA-N" .
- Addition Reactions: The double bond in ethene allows for electrophilic addition reactions. For example, it can react with hydrogen halides (like HBr or HCl) to form bromoethane or chloroethane.
- Elimination Reactions: Under specific conditions, it can also undergo elimination reactions to form ethyne (acetylene) or other products by removing elements from adjacent carbon atoms.
- Nucleophilic Substitution: The presence of both bromine and chlorine makes it susceptible to nucleophilic substitution reactions where nucleophiles can replace the halogen atoms under basic conditions.
Ethene, 1-bromo-1-chloro- can be synthesized through several methods:
- Halogenation of Ethene: Ethene can be reacted with bromine and chlorine in the presence of light or heat to yield ethene, 1-bromo-1-chloro-. This method exploits the reactivity of alkenes towards halogens.
- Addition of Halogen Acids: Ethene can undergo an electrophilic addition reaction with hydrogen bromide and hydrogen chloride in a controlled environment to selectively produce 1-bromo-1-chloroethene.
Ethene, 1-bromo-1-chloro- has several potential applications:
- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceutical chemistry.
- Chemical Reagent: Due to its reactivity, it can be used as a reagent in organic reactions involving nucleophiles.
- Potential Use in Agrochemicals: Similar compounds have been explored for use in pesticides and herbicides due to their biological activity.
While specific interaction studies for ethene, 1-bromo-1-chloro- are scarce, general studies on halogenated compounds suggest that they may interact with various biological molecules (e.g., proteins and nucleic acids) due to their electrophilic nature. This could lead to modifications that may impact biological functions or pathways. Further studies are needed to understand these interactions better.
Several compounds share structural similarities with ethene, 1-bromo-1-chloro-. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethene | C2H4 | Simplest alkene; no halogen substituents |
| 1-Bromoethane | C2H5Br | Contains bromine; saturated alkane |
| 1-Chloroethane | C2H5Cl | Contains chlorine; saturated alkane |
| 1-Bromo-2-chloroethane | C2H4BrCl | Contains both bromine and chlorine on different carbons |
| 1-Bromo-3-chloropropane | C3H6BrCl | Longer carbon chain; similar reactivity |
The uniqueness of ethene, 1-bromo-1-chloro- lies in its dual halogenation at the same carbon atom adjacent to a double bond, which influences its reactivity profile compared to other haloalkenes. This structural feature may provide distinct pathways for








